Backbone Geometry: Kinked vs. Linear Conjugation
Polymers incorporating a 2,6-linked fluorene (or phenanthrene) repeat unit adopt a backbone angle of approximately 120° at each fluorene connection point, whereas 2,7-linked analogues maintain a near-linear, fully conjugable geometry [1]. The impact is not merely conformational: a canonical resonance structure connecting adjacent aromatic repeat units through a 2,6-linked unit cannot be drawn, while it is routinely drawn for 2,7-linked units [1]. This means the effective conjugation path is structurally interrupted at every 2,6-linked fluorene site.
| Evidence Dimension | Polymer backbone conjugation pathway and geometry |
|---|---|
| Target Compound Data | 2,6-linked fluorene: ~120° kink angle along polymer backbone; resonance pathway across repeat unit not drawable (conjugation limited) |
| Comparator Or Baseline | 2,7-linked fluorene: near-linear backbone geometry; full resonance pathway across repeat unit drawable (full conjugation) |
| Quantified Difference | Qualitative structural difference: conjugation interrupted (2,6-linked) vs. conjugation maintained (2,7-linked); backbone angle ~120° (2,6) vs. ~180° (2,7) |
| Conditions | Conjugated polymer backbone context as described in US Patent 10,032,984 B2 (Sumitomo Chemical / Cambridge Display Technology); structural analogy between fluorene and phenanthrene repeat units explicitly drawn |
Why This Matters
This geometry difference allows 2,6-dibromo-9H-fluorene to serve as a deliberate 'conjugation breaker' for tuning emission color, triplet energy, and charge-transport anisotropy—capabilities fundamentally unavailable from the 2,7-isomer.
- [1] Humphries, M.; Pillow, J. Polymer and Organic Light Emitting Device. U.S. Patent 10,032,984 B2, July 24, 2018. Assignee: Sumitomo Chemical Company, Limited; Cambridge Display Technology Limited. View Source
